![molecular formula C9H22ClNSi B15302314 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the reaction of cyclobutylmethylamine with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce cyclobutylamines.
Scientific Research Applications
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutyl ring provides a rigid structure that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(Trimethylsilyl)methyl]cyclopropyl}methanamine hydrochloride
- 1-{3-[(Trimethylsilyl)methyl]cyclopentyl}methanamine hydrochloride
- 1-{3-[(Trimethylsilyl)methyl]cyclohexyl}methanamine hydrochloride
Uniqueness
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The trimethylsilyl group further enhances its reactivity and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H22ClNSi |
|---|---|
Molecular Weight |
207.81 g/mol |
IUPAC Name |
[3-(trimethylsilylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H21NSi.ClH/c1-11(2,3)7-9-4-8(5-9)6-10;/h8-9H,4-7,10H2,1-3H3;1H |
InChI Key |
BUEVEICGBQNQGE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



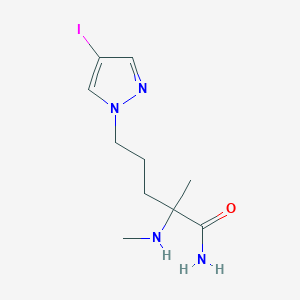
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
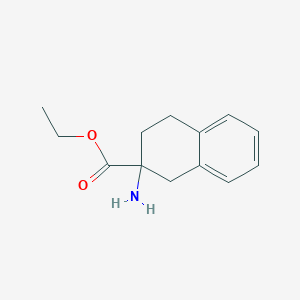
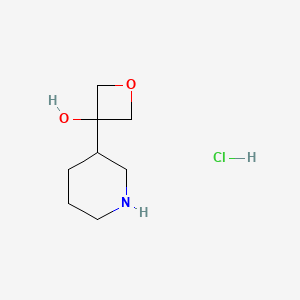
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
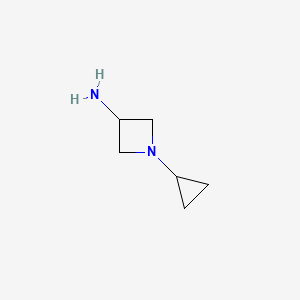
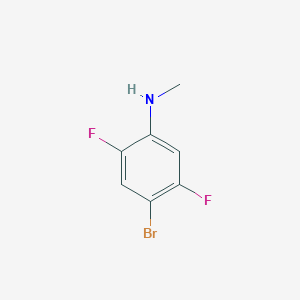
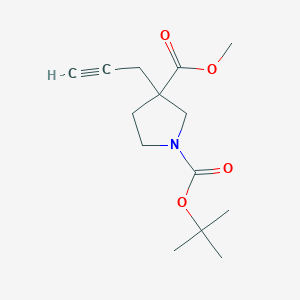
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)

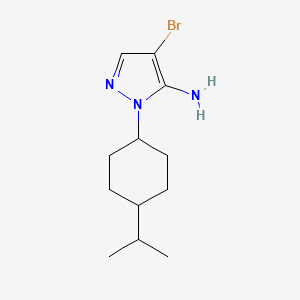
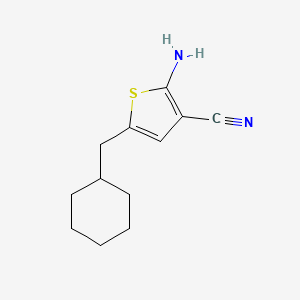
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
